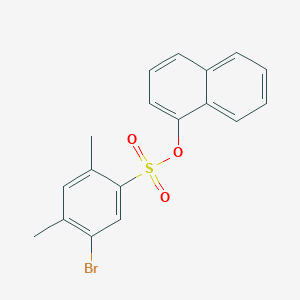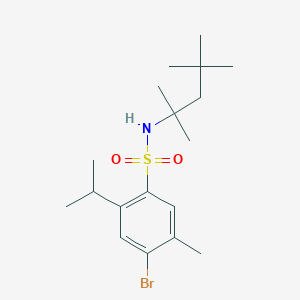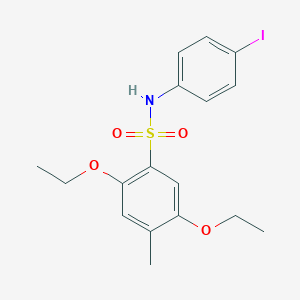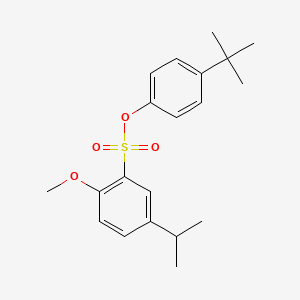![molecular formula C13H10N2O4S B6434529 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 2419249-10-6](/img/structure/B6434529.png)
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives are diverse, given the broad range of chemical and biological properties of imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound to produce, and it can be easily synthesized in a laboratory. It is also a relatively safe compound to use in laboratory experiments, as it has low toxicity and is not known to cause any adverse side effects. However, there are some limitations to using this compound in laboratory experiments. It is not very stable and has a relatively short shelf life. It is also not very soluble in water, so it may not be suitable for some laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one in scientific research. It could be used to develop new drugs that target specific enzymes, such as cytochrome P450 or cyclooxygenase. It could also be used to develop new compounds that have anti-inflammatory or anti-cancer effects. In addition, it could be used to study the effects of environmental compounds on the body, as well as the effects of drugs on the body. Finally, it could be used to study the effects of various compounds on the development of diseases.
Synthesemethoden
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is synthesized by a three-step process. The first step involves the reaction of 2-methyl-1H-imidazole with a sulfonyl chloride to form 2-methyl-1H-imidazol-1-yl sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with 2-hydroxy-2H-chromen-2-one to form this compound. The third step involves the reaction of the this compound with a base to form the desired product. The entire process is conducted under a nitrogen atmosphere at room temperature.
Wissenschaftliche Forschungsanwendungen
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has been used in various scientific research fields, such as biochemistry, physiology, pharmacology, and toxicology. It has been used to study the biochemical and physiological effects of various compounds in the body, as well as its mechanism of action. It has been used to study the effects of drugs on the body, as well as the effects of environmental compounds on the body. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the development of diseases.
Safety and Hazards
Imidazole and its derivatives can have various safety and hazard profiles depending on the specific compound. For instance, some imidazole derivatives are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Eigenschaften
IUPAC Name |
6-(2-methylimidazol-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-9-14-6-7-15(9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUUMAEUSRKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)


![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)



![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)

